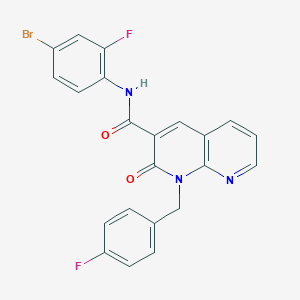

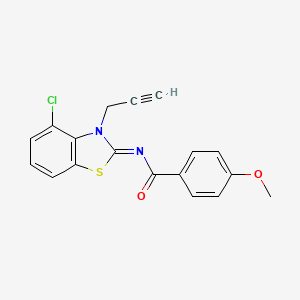

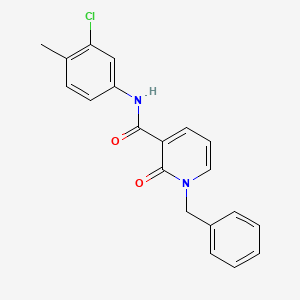

N-(4-bromo-2-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromo-2-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which has been the focus of various studies due to its biological activities. Research has shown that derivatives of 1,8-naphthyridine possess a range of pharmacological properties, including anti-inflammatory and cytotoxic activities, as well as affinity towards cannabinoid receptors .

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives typically involves the formation of the naphthyridine nucleus followed by functionalization at specific positions to achieve the desired biological activity. In one study, carboxamide derivatives were synthesized and tested for their cytotoxic activity, demonstrating the potential for these compounds to be used in cancer treatment . Another study focused on the synthesis of 1,8-naphthyridine derivatives as selective agonists for the CB2 receptor, which is a promising target for the treatment of pain and inflammatory diseases .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is crucial for their interaction with biological targets. The presence of substituents such as fluorobenzyl and bromophenyl groups can significantly influence the binding affinity and selectivity of these compounds towards specific receptors. For instance, the substitution of the naphthyridine nucleus with a quinoline system was found to increase CB2 receptor affinity .

Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridine derivatives is influenced by the substituents attached to the core structure. These substituents can modulate the compound's interaction with biological targets and its overall pharmacokinetic profile. The studies provided do not detail specific chemical reactions beyond the synthesis of the derivatives, but they do highlight the importance of structural modifications in enhancing biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, stability, and lipophilicity, are essential for their biological function and potential therapeutic application. While the provided papers do not explicitly discuss these properties, they are implicitly important in the context of drug design and the observed biological activities of these compounds .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity for Cancer Therapy

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural resemblance to the queried compound, have been synthesized and tested for their cytotoxic properties. These compounds have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values below 10 nM for some derivatives. This suggests a potential for the use of similar compounds in cancer therapy, specifically in targeting and inhibiting tumor growth (Deady et al., 2005).

Synthesis of Fluorinated Naphthoic Acids

The synthesis of mono- and difluoronaphthoic acids involves aryl carboxamides, which are pivotal in the development of biologically active compounds. Fluorinated naphthoic acids, akin to the parent compound in discussion, are relatively unexplored. The development of these fluorinated acids can lead to the discovery of new therapeutic agents due to their structural units found in several biologically active compounds (Tagat et al., 2002).

Antibacterial Agents

Pyridonecarboxylic acids, closely related to the compound of interest, have been studied for their antibacterial properties. These studies have led to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from naphthyridine carboxamide derivatives (Egawa et al., 1984).

Antimalarial Activity

Benzothiophene carboxamide derivatives, which include structural motifs similar to the queried compound, have shown potent inhibitory activity against Plasmodium enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid biosynthesis pathway of Plasmodium falciparum. This suggests the potential of such derivatives in developing new antimalarial agents (Banerjee et al., 2011).

Synthesis and Application in Organic Electronics

The synthesis and characterization of novel fluorophores for the labeling of oligonucleotides demonstrate the versatility of naphthyridine derivatives in molecular biology and biochemistry. These compounds have shown great potential as fluorescent markers, which could be utilized in a variety of biological assays and research applications (Singh et al., 2008).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrF2N3O2/c23-15-5-8-19(18(25)11-15)27-21(29)17-10-14-2-1-9-26-20(14)28(22(17)30)12-13-3-6-16(24)7-4-13/h1-11H,12H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFPIXDHCXFMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)

![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)